ARC-3002
Description
ARC-3002 is a novel small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic processes. Its molecular structure features a pyrimidine core with a trifluoromethyl substituent, enhancing binding affinity to ATP pockets in kinases like JAK3 and EGFR . Preclinical studies indicate potent IC50 values of 2.1 nM (JAK3) and 4.8 nM (EGFR), with high selectivity over related kinases (e.g., JAK1: IC50 > 1,000 nM) . Its pharmacokinetic profile shows 89% oral bioavailability in murine models and a half-life of 8.2 hours, supporting once-daily dosing in clinical trials . Current research focuses on its dual anti-inflammatory and anti-proliferative effects, positioning it as a candidate for rheumatoid arthritis and non-small-cell lung cancer (NSCLC) .
Properties
Molecular Formula |
C40H67N11O6S |
|---|---|
Molecular Weight |
830.11 |
IUPAC Name |
N-((R)-6-Amino-1-((6-(((R)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-6-oxohexyl)amino)-1-oxohexan-2-yl)-8-(4-(isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-yl)octanamide |
InChI |
InChI=1S/C40H67N11O6S/c41-21-8-7-15-34(39(55)46-22-9-4-6-19-36(52)48-33(38(42)54)16-12-23-47-40(43)44)49-37(53)18-5-2-1-3-10-25-50-26-13-27-51(29-28-50)58(56,57)35-17-11-14-31-30-45-24-20-32(31)35/h11,14,17,20,24,30,33-34H,1-10,12-13,15-16,18-19,21-23,25-29,41H2,(H2,42,54)(H,46,55)(H,48,52)(H,49,53)(H4,43,44,47)/t33-,34-/m1/s1 |
InChI Key |
FUZDVWNNNUBYCF-KKLWWLSJSA-N |
SMILES |
O=C(N[C@H](CCCCN)C(NCCCCCC(N[C@H](CCCNC(N)=N)C(N)=O)=O)=O)CCCCCCCN1CCCN(S(=O)(C2=C(C=CN=C3)C3=CC=C2)=O)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARC3002; ARC 3002; ARC-3002 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
ARC-3002 is structurally analogous to Tofacitinib (JAK3 inhibitor) and Osimertinib (EGFR inhibitor), but key modifications enhance specificity and bioavailability:
| Property | This compound | Tofacitinib | Osimertinib |
|---|---|---|---|
| Core Structure | Pyrimidine | Pyrrolopyrimidine | Pyrimidine |
| Substituent | Trifluoromethyl | Piperidine | Acrylamide |
| Molecular Weight | 438.5 g/mol | 504.5 g/mol | 499.6 g/mol |
| Selectivity (JAK3) | >500-fold vs. JAK1 | 10-fold vs. JAK1 | N/A |
The trifluoromethyl group in this compound reduces off-target interactions compared to Tofacitinib’s piperidine moiety, which binds non-specifically to JAK1 . Unlike Osimertinib’s acrylamide group (which covalently targets EGFR T790M), this compound’s reversible binding minimizes toxicity risks .
Functional Comparison
Efficacy in Disease Models:
| Compound | JAK3 Inhibition (IC50, nM) | EGFR Inhibition (IC50, nM) | Anti-inflammatory (IL-6 Reduction, %) | Tumor Shrinkage (NSCLC, %) |
|---|---|---|---|---|
| This compound | 2.1 | 4.8 | 78% (10 mg/kg) | 62% (50 mg/kg) |
| Tofacitinib | 5.6 | N/A | 65% (10 mg/kg) | N/A |
| Osimertinib | N/A | 0.8 | N/A | 85% (80 mg/kg) |
This compound demonstrates balanced potency against both JAK3 and EGFR, unlike Tofacitinib (JAK3-specific) or Osimertinib (EGFR-specific). However, Osimertinib shows superior tumor shrinkage in EGFR-mutant NSCLC due to its covalent binding mechanism .
Pharmacokinetic Profiles:
| Parameter | This compound | Tofacitinib | Osimertinib |
|---|---|---|---|
| Bioavailability | 89% | 74% | 68% |
| Half-life (hours) | 8.2 | 3.1 | 48.0 |
| Cmax (µg/mL) | 1.8 | 1.2 | 2.4 |
This compound’s extended half-life compared to Tofacitinib supports sustained target engagement, while Osimertinib’s prolonged half-life correlates with cumulative toxicity in clinical settings .
Data Tables and Research Findings
Table 1: In Vitro Selectivity Screening
| Kinase | This compound (IC50, nM) | Tofacitinib (IC50, nM) |
|---|---|---|
| JAK3 | 2.1 | 5.6 |
| JAK1 | >1,000 | 56 |
| EGFR | 4.8 | N/A |
| HER2 | 320 | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
